molecular formula C13H11N3O2S2 B13684522 2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B13684522
M. Wt: 305.4 g/mol
InChI Key: HBZBAMXERPYTFS-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a thiazolo[4,5-f]indole core fused with a dihydrothiazole ring and a carboxylic acid substituent. Its structure combines aromatic indole and partially saturated thiazole systems, which confer unique electronic and steric properties. The compound is cataloged among indole derivatives () and is listed as a synonym for Furimazine, a bioluminescence imaging agent (). The carboxylic acid group enhances solubility in polar solvents, while the sulfur-rich heterocycles may facilitate interactions with biological targets via π-stacking or hydrogen bonding.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)

InChI Key

HBZBAMXERPYTFS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O

Origin of Product

United States

Preparation Methods

Biomimetic Condensation and Cyclization

A notable method involves the generation of thioimidic cations that undergo self-cyclization to form the benzothiazole ring system, which is a critical intermediate for the target compound. This process can be catalyzed by iron cyanide complexes or proceed via radical mechanisms under basic conditions.

  • Jacobson Synthesis Mechanism A : Diazotization of 6-methoxybenzo[d]thiazol-2-amine leads to substitution with CuCl, generating chlorobenzothiazole intermediates. Subsequent substitution with potassium cyanide (KCN) produces nitrile intermediates that undergo biomimetic condensation to form thiazoline rings.

  • Jacobson Synthesis Mechanism B : Under basic conditions, deprotonation and tautomerization generate imidothiolate intermediates, which then form radical species that cyclize to benzothiazole structures.

Functionalization of Thiazole Ring to Carboxylic Acid

The introduction of the carboxylic acid group at the 4-position of the dihydrothiazole ring is typically achieved via oxidation or hydrolysis of ester precursors or direct carboxylation methods.

  • Starting from methyl cysteinate derivatives, 2-substituted phenyl-4-methoxycarbonyl-4,5-dihydrothiazoles are synthesized by stirring with potassium carbonate at elevated temperatures (80 °C) for 12 hours, followed by purification.

  • Subsequent hydrolysis of the methyl esters with 10% sodium hydroxide in ethanol yields the corresponding 2-aryl-4,5-dihydrothiazole-4-carboxylic acids with yields ranging from 76% to 89%.

Use of Acid Chlorides and Coupling Agents

For activating the carboxylic acid group or coupling with amines or alcohols, thiazole-4-carbonyl chlorides are prepared by refluxing thiazole-4-carboxylic acid with thionyl chloride or oxalyl chloride under controlled conditions.

  • Refluxing thiazole-4-carboxylic acid with thionyl chloride for 2 hours yields thiazole-4-carbonyl chloride with yields up to 99%.

  • Oxalyl chloride in dichloromethane at 0 °C for 1 hour can also be used to prepare acid chlorides, which are then reacted with amines (e.g., 2-amino-3-hydroxybenzoic acid hydrobromide) in the presence of triethylamine to form amide intermediates. Subsequent cyclization under reflux with p-toluenesulfonic acid affords the fused heterocyclic products.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield Notes
Diazotization and CuCl substitution 6-methoxybenzo[d]thiazol-2-amine, CuCl Room temp Not specified Moderate (improved by 45%) Formation of chlorobenzothiazole intermediate
Biomimetic condensation with KCN Chlorobenzothiazole intermediate, KCN Room temp Not specified Moderate Formation of nitrile intermediate and thiazoline ring
Ester formation Methyl cysteinate, K2CO3 80 °C 12 h 76-85% 2-substituted phenyl-4-methoxycarbonyl-4,5-dihydrothiazoles
Ester hydrolysis 10% NaOH in EtOH Room temp 1 h 76-89% 2-aryl-4,5-dihydrothiazole-4-carboxylic acids
Acid chloride formation Thiazole-4-carboxylic acid, SOCl2 Reflux 2 h 80-99% Preparation of thiazole-4-carbonyl chloride
Amide coupling and cyclization Acid chloride, amine, triethylamine, p-TsOH RT to reflux Overnight to 2 h 27% isolated Formation of fused heterocyclic product

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H NMR and ^13C NMR spectra confirm the presence of characteristic aromatic and heterocyclic protons and carbons in the synthesized intermediates and final compounds.

  • Mass Spectrometry : ESI-MS data show molecular ion peaks consistent with the expected molecular weights of intermediates and final products.

  • Melting Points : Reported melting points of intermediates and products align with literature values, supporting purity and structural integrity.

Summary of Preparation Strategy

The preparation of 2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves:

  • Construction of the benzothiazole or thiazoloindole core via diazotization, substitution, and cyclization reactions.
  • Formation of the 4,5-dihydrothiazole ring through biomimetic condensation or cyclization of nitrile intermediates.
  • Introduction of the carboxylic acid function by hydrolysis of esters or direct carboxylation.
  • Activation of carboxylic acid groups to acid chlorides for further coupling and ring closure.
  • Purification by column chromatography and recrystallization to obtain analytically pure compounds.

This synthesis is supported by detailed mechanistic proposals and optimized reaction conditions reported in peer-reviewed theses and research articles, providing a robust and reproducible route to this heterocyclic carboxylic acid compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, also known as CycLuc1, is a synthetic cyclic alkylaminoluciferin . CycLuc1 and its derivatives are primarily used as substrates for bioluminescence imaging, particularly in in-vivo applications, due to their superior properties compared to D-luciferin .

Scientific Research Applications

Bioluminescence Imaging :

  • CycLuc1 is a luciferin analog substrate that emits light at a 620 nm wavelength when it reacts with firefly luciferase . This orange-to-red light emission allows for deeper and more sensitive tissue imaging because it experiences less absorption and scattering within the tissue compared to the light produced by D-luciferin .
  • Compared to D-Luciferin, CycLuc1 provides stronger emissions for in vitro assays .

Available Forms and Properties:

  • Chemical Name: (S)-2-(6,7-dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid .
  • Synonyms: CycLuc1, (4S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydro-thiazole-4-carboxylic acid .
  • Molecular Weight: 305.38 g/mol . The sodium salt form has a molecular weight of 327.36 g/mol .
  • Purity: Typically >98% as determined by HPLC .
  • Wavelength Emission: Emits luminescence with a peak at 620 nm .
    IUPAC Name: (S)-2-(6,7-dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Data Table for Stock Solution Preparation :

Volume of DMSO needed to reconstitute specific mass of Cyluc1 [(4S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydro-thiazole-4-carboxylic acid] to given concentration.

0.1 mg0.5 mg1 mg5 mg10 mg
1 mM 327.472 µL1.637 mL3.275 mL16.374 mL32.747 mL
5 mM 65.494 µL327.472 µL654.943 µL3.275 mL6.549 mL
10 mM 32.747 µL163.736 µL327.472 µL1.637 mL3.275 mL

Mechanism of Action

The mechanism of action of (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of thiazole-indole hybrids. Key structural analogues include:

Compound Name Structural Difference Key Properties/Applications References
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Pyridine ring replaces indole; methyl substitution at position 5 Potential solubility modulation via methyl group; less extended π-system vs. indole
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Oxo-thiazole moiety instead of dihydrothiazole; conjugated methylidene linker Enhanced hydrogen bonding capacity via oxo group; possible antimicrobial activity
2-Chloro-6,7-dihydro-5H-thiazolo[4,5-f]indole Chloro substitution at position 2; lacks carboxylic acid group Increased lipophilicity; potential reactivity in cross-coupling reactions
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives Aryl substituents on dihydrothiazole; carboxamide instead of carboxylic acid Anticancer, anti-HIV activities; carboxamide group may improve metabolic stability

Key Observations :

  • The indole core in the target compound provides a larger π-system compared to pyridine analogues, which may enhance DNA intercalation (as seen in ruthenium-indole complexes; ).
  • The carboxylic acid group differentiates it from chloro- or carboxamide-substituted analogues, influencing solubility and target binding.
Physicochemical Properties
Property Target Compound 5-Methyl-thiazolo[5,4-c]pyridine () 2-Chloro-thiazoloindole ()
Solubility High (carboxylic acid) Moderate (methyl group) Low (chloro substituent)
Lipophilicity (logP) Moderate Slightly higher High
Stability Stable in acidic conditions (carboxylic acid) Sensitive to oxidation (pyridine ring) Stable due to chloro group

Key Insight : The carboxylic acid group in the target compound improves aqueous solubility, critical for bioimaging applications, while chloro-substituted analogues prioritize membrane permeability.

Biological Activity

2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, commonly referred to as CycLuc1, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (S)-2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
  • Molecular Formula : C13H11N3O2S2
  • CAS Number : 1247879-16-8
  • Molecular Weight : 305.38 g/mol

Antitumor Activity

CycLuc1 has shown promising antitumor effects in various studies. The compound exhibits cytotoxic activity against multiple cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values ranging from 10 µM to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound's activity may be attributed to its ability to interact with specific proteins involved in cell proliferation and apoptosis pathways.

Antibacterial Properties

Research indicates that CycLuc1 possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Screening Results : In assays conducted at concentrations of 200 µg/mL and 100 µg/mL, CycLuc1 demonstrated significant antibacterial effects compared to standard antibiotics like streptomycin .
  • Target Bacteria : Effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Reactive Oxygen Species (ROS) Inhibition

CycLuc1 has been identified as a reactive oxygen species inhibitor, which is crucial for mitigating oxidative stress in biological systems.

  • Mechanism : By inhibiting ROS production, CycLuc1 may protect cells from oxidative damage, contributing to its antitumor and antibacterial properties .

Study 1: Antitumor Efficacy

A study published in MDPI explored the structure-activity relationship (SAR) of thiazole derivatives including CycLuc1. The findings highlighted that modifications in the thiazole ring significantly influenced the cytotoxicity against cancer cell lines. The presence of electron-donating groups enhanced the activity, suggesting that further structural optimization could yield more potent derivatives .

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of CycLuc1 against various bacterial strains. The results indicated that while CycLuc1 exhibited activity, it was less potent than established antibiotics. However, its unique mechanism of action through ROS inhibition presents a novel approach for developing new antibacterial therapies .

Q & A

Basic: What synthetic methodologies are currently employed for the preparation of 2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step routes combining heterocyclic ring formation and functional group coupling. A general approach for analogous thiazolo-indole derivatives involves refluxing precursors (e.g., substituted indole-carboxylic acids) with thiazole intermediates in acetic acid with sodium acetate as a catalyst. Critical parameters include:

  • Reaction time : 3–5 hours under reflux to ensure complete cyclization .
  • Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate crystalline products .
  • Enantiomeric control : Chiral starting materials or asymmetric catalysis may be required, though specific protocols for this compound require further validation.

Advanced: How can researchers design experiments to evaluate the compound’s efficacy in bioluminescence imaging applications?

Answer:
Experimental design should focus on luciferase compatibility and near-infrared (NIR) emission profiling :

  • In vitro assays : Co-incubate the compound with recombinant beetle luciferase (e.g., Photinus pyralis) and measure luminescence intensity using spectrometers calibrated for NIR wavelengths (650–900 nm) .
  • In vivo testing : Administer the compound to model organisms (e.g., mice) and quantify signal-to-noise ratios in deep tissues via IVIS imaging. Controls should include AkaLumine-HCl for benchmarking .
  • Kinetic studies : Assess light output duration and thermal stability at physiological pH (7.4) to determine suitability for longitudinal imaging .

Basic: What analytical techniques are essential for confirming structural identity and purity?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) and resolve enantiomers if present .
  • NMR : ¹H and ¹³C NMR spectra (in DMSO-d₆ or CDCl₃) confirm backbone structure, with characteristic peaks for thiazole (δ 7.5–8.5 ppm) and indole (δ 10–12 ppm) protons .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How should researchers address discrepancies in reported catalytic activity across enzymatic assays?

Answer:

  • Standardize enzyme sources : Use recombinant luciferase from consistent expression systems (e.g., E. coli-derived vs. eukaryotic) to minimize batch variability .
  • Buffer optimization : Test activity in phosphate-buffered saline (PBS) vs. HEPES, adjusting Mg²⁺/ATP concentrations to match physiological conditions .
  • Cross-validate with orthogonal assays : Compare luminescence output with fluorogenic substrates (e.g., NH2-LH2) to rule out assay-specific artifacts .

Advanced: What strategies enhance the compound’s stability in aqueous solutions for in vivo applications?

Answer:

  • Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage .
  • pH adjustment : Stabilize solutions at pH 6.5–7.0 to balance solubility and degradation rates. Avoid alkaline conditions (>pH 8) to prevent thiazole ring opening .
  • Encapsulation : Use liposomal or polymeric nanoparticles to protect the compound from serum esterases in circulation .

Basic: What are the critical steps for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
  • Catalytic asymmetry : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enhance stereochemical control .
  • Process monitoring : Track optical rotation ([α]D²⁵) and circular dichroism (CD) spectra at each synthetic step .

Advanced: How does the compound’s electronic structure influence its interaction with luciferase, and what experimental methods elucidate binding mechanisms?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified thiazole/indole substituents and correlate changes with luminescence output .
  • X-ray crystallography : Co-crystallize the compound with luciferase to resolve binding pocket interactions (e.g., hydrogen bonding with Ser344 or Arg337) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess enzymatic compatibility .

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